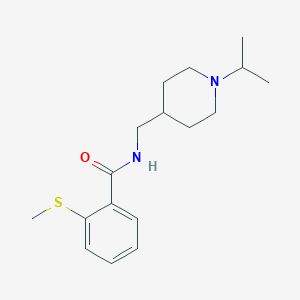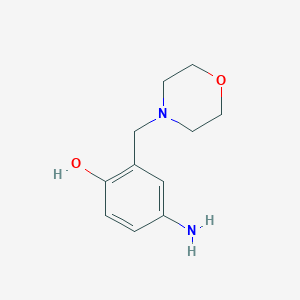
1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluorescent Chemosensors
Fluorescent chemosensors based on related chemical structures, such as 4-methyl-2,6-diformylphenol (DFP), have shown significant potential in detecting various analytes, including metal ions and neutral molecules. These chemosensors' high selectivity and sensitivity are noteworthy, suggesting that compounds like 1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone could play a crucial role in developing new detection methods for environmental, biological, and chemical analyses (Roy, 2021).
Environmental Remediation
Compounds acting as redox mediators have found applications in treating various organic pollutants in wastewater. Enzymatic degradation of recalcitrant compounds in the presence of redox mediators like 1-hydroxybenzotriazole and veratryl alcohol enhances the efficiency and range of substrate degradation. This suggests potential environmental applications for 1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone in enhancing the bioremediation process of persistent organic pollutants (Husain & Husain, 2007).
Cancer Research
In cancer research, compounds like luteolin have been highlighted for their multiple biological effects, including anticancer properties. Luteolin's action mechanisms, such as inducing apoptosis, inhibiting cell proliferation, metastasis, and angiogenesis, alongside modulating cell survival and apoptosis pathways, suggest that structurally or functionally similar compounds, including 1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone, might also possess anticancer potential that could be explored in therapeutic applications (Lin et al., 2008).
Safety And Hazards
特性
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(3-phenoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-17-14-18-8-5-6-13-22(18)24(17)23(25)16-26-20-11-7-12-21(15-20)27-19-9-3-2-4-10-19/h2-13,15,17H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJKLSKXVXPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595478.png)
![(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2595479.png)

![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride](/img/no-structure.png)


![4-[[2-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2595489.png)



![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2595495.png)
![3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2595496.png)
